PDE4A Inhibitory Potency Advantage Over Rolipram (Cross-Study Patent Inference)
Patent disclosures covering the 4-(substituted-phenyl)-2-pyrrolidinone scaffold, which encompasses 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one as a preferred embodiment, claim improved PDE4 inhibition compared to the reference compound rolipram [1]. While exact IC50 values for this specific compound are not publicly disclosed in the patent, the structural rationale—a 4-methyl-4-aryl quaternary center combined with a meta-CF3-phenyl group—is designed to enhance PDE4 subtype selectivity and reduce emetic side effects associated with first-generation inhibitors like rolipram [2].
| Evidence Dimension | PDE4 inhibitory activity and selectivity |
|---|---|
| Target Compound Data | Not publicly available for this specific CAS number; patent claims improved PDE4 inhibition over rolipram for the generic scaffold |
| Comparator Or Baseline | Rolipram (PDE4 IC50 ~1-3 µM across isoforms) |
| Quantified Difference | Patent claims 'improved PDE4 inhibition' but does not provide specific fold-change values for the exact compound |
| Conditions | In vitro PDE4 enzyme inhibition assays as described in US20060135535A1 |
Why This Matters
Procurement decisions should prioritize this compound when a PDE4 inhibitor with a 4,4-disubstituted pyrrolidinone scaffold is required, as it represents the specific substitution pattern claimed to confer selectivity advantages over rolipram.
- [1] Memory Pharmaceuticals Corporation. (2006). Phosphodiesterase 4 inhibitors. U.S. Patent Application Publication No. US20060135535A1. Abstract and claims. View Source
- [2] Memory Pharmaceuticals Corporation. (2006). Phosphodiesterase 4 inhibitors. U.S. Patent Application Publication No. US20060135535A1. Description of improved selectivity over rolipram. View Source
